molecular formula C16H33N2O4S+ B12816586 1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate

1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate

Cat. No.: B12816586
M. Wt: 349.5 g/mol
InChI Key: KIDIBVPFLKLKAH-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate is a halogen-free ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound behaves as a surfactant when the critical micelle concentration is above 0.031M .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. The second step involves the anion exchange reaction with octyl hydrogen sulfate to form the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated products, while substitution reactions may yield different substituted imidazolium compounds .

Scientific Research Applications

1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate involves its interaction with molecular targets and pathways. For example, it can chemically etch the surface structure of nickel foams to form metal-organic thin films in situ. This process involves the anion HSO4- chemically etching the nickel foam surface to provide bivalent nickels (Ni2+), which then form a coating on the surface .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H33N2O4S+

Molecular Weight

349.5 g/mol

IUPAC Name

1-butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate

InChI

InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;

InChI Key

KIDIBVPFLKLKAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)O.CCCCN1C=C[N+](=C1)C

Origin of Product

United States

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